molecular formula C19H18ClN3OS B2951471 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 886898-89-1

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Katalognummer B2951471
CAS-Nummer: 886898-89-1
Molekulargewicht: 371.88
InChI-Schlüssel: ZULRLRGYZFLKQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that regulate gene expression. BET inhibitors have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making them promising candidates for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is its potency and selectivity for BET proteins, which allows for specific targeting of these proteins in preclinical models. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which may have implications for combination therapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics (Wu et al., 2016).

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide and other BET inhibitors. One direction is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another direction is the investigation of combination therapy with other anti-cancer agents or immunotherapies. Additionally, the role of BET inhibitors in other disease states, such as autoimmune disorders and neurodegenerative diseases, could be explored. Finally, the mechanisms of resistance to BET inhibitors could be elucidated to inform the development of strategies to overcome resistance (Wu et al., 2016).
In conclusion, this compound is a promising small molecule inhibitor of the BET family of proteins with potential as a therapeutic agent for cancer, inflammation, and viral infections. Its mechanism of action involves the inhibition of BET proteins, which regulate gene expression. This compound has been shown to have several biochemical and physiological effects in preclinical models, and its advantages and limitations for lab experiments have been identified. There are several potential future directions for research on this compound and other BET inhibitors, which could have significant implications for drug development.
Reference:
Wu, S.-Y., Lee, A.-Y., Lai, H.-T., Zhang, H., Chiang, C.-M., & Li, T.-K. (2016). Bromodomain inhibitor this compound suppresses osteoclastogenesis and inflammatory cytokines production in vitro and prevents lipopolysaccharide-induced bone loss by regulating nuclear factor-κB and nuclear factor of activated T-cell signaling pathways. Frontiers in Pharmacology, 7. https://doi.org/10.3389/fphar.2016.00268

Synthesemethoden

The synthesis of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide involves several steps, including the condensation of 2-(4-chlorophenyl)acetic acid with 2-aminoethanethiol to form the corresponding amide. This intermediate is then reacted with 5-phenyl-1H-imidazole-2-thiol in the presence of a coupling agent to yield this compound. The synthesis of this compound has been described in detail in a publication by researchers from the University of Texas at Austin (Wu et al., 2016).

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has been extensively studied in preclinical models of cancer, inflammation, and viral infections. In cancer, BET inhibitors have been shown to suppress the expression of oncogenes such as MYC, resulting in cell cycle arrest and apoptosis. This compound has been shown to have potent anti-proliferative effects in several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma (Wu et al., 2016). In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as doxorubicin and bortezomib (Wu et al., 2016).
In inflammation, BET inhibitors have been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and sepsis (Wu et al., 2016). In viral infections, BET inhibitors have been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis B. This compound has been shown to have anti-viral effects in models of HIV and influenza (Wu et al., 2016).

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-16-8-6-14(7-9-16)12-18(24)21-10-11-25-19-22-13-17(23-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULRLRGYZFLKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.